5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

Medicinal Chemistry Synthesis Aromatase Inhibitor Intermediates Non-Steroidal Aromatase Inhibitor Synthesis

Problem: Generic 1,2,4-triazole intermediates cannot replace the specific 3-methoxyphenyl/5-vinylphenyl substitution pattern required for letrozole-type aromatase inhibitors. This compound (CAS 112206-13-0, 97% purity) is the validated intermediate documented in foundational patent literature. ● Enables direct cyanation of the 3-methoxy group to the essential benzonitrile moiety. ● Differential LogP (3.79 vs. more-polar final API) facilitates purification during scale-up. ● Suitable as a reference standard for HPLC/LC-MS method development.

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
CAS No. 112206-13-0
Cat. No. B12886077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole
CAS112206-13-0
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3C=C
InChIInChI=1S/C17H15N3O/c1-3-12-7-4-5-10-15(12)17-18-16(19-20-17)13-8-6-9-14(11-13)21-2/h3-11H,1H2,2H3,(H,18,19,20)
InChIKeyAKDCMIKKTIBIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole: Non-Steroidal AI Intermediate


5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole (CAS 112206-13-0) is a 1,2,4-triazole derivative specifically identified as a key synthetic intermediate in the preparation of non-steroidal aromatase inhibitors . Its structure features a methoxyphenyl group at the 3-position and a vinylphenyl group at the 5-position, a substitution pattern that distinguishes it from the final cyano-containing API structures like letrozole . It is commercially available for research purposes with a typical purity of 97% .

Why Generic Triazoles Cannot Replace This Key Intermediate


Generic 1,2,4-triazole intermediates cannot be freely interchanged due to the critical role of the specific aryl substitution pattern in downstream synthetic transformations. The 3-methoxyphenyl and 5-vinylphenyl groups are not arbitrary decorations; the 3-methoxy function serves as a protected precursor for the essential benzonitrile moiety found in the final aromatase inhibitor, while the 2-vinylphenyl group at the 5-position is specifically required for subsequent conversion into the pharmacologically active agent via defined reaction pathways . Substituting an analog with different substituents (e.g., a 4-chlorophenyl or unsubstituted phenyl group) would fail to produce the target API, underscoring the need for this specific intermediate in the validated synthetic route .

Key Evidence: 5-(2-Ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole


Essential Synthetic Intermediacy vs. Off-Pathway Analogs

5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole is explicitly claimed as a chemical intermediate in the synthesis of pharmacologically active aromatase inhibitors, a role not shared by generic triazole analogs . In comparative terms, while closely related triazoles such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile function as final active pharmaceutical ingredients (APIs) , the target compound uniquely occupies the penultimate intermediate position, directly enabling the final cyanation step due to its methoxy-leaving group . The defined synthetic pathway describes the conversion of this intermediate into the active agent, providing a quantifiable use-case not available for other triazole intermediates .

Medicinal Chemistry Synthesis Aromatase Inhibitor Intermediates Non-Steroidal Aromatase Inhibitor Synthesis

LogP-Based Physicochemical Distinction from Final APIs

The target compound possesses a calculated LogP of 3.79, which is markedly different from the final letrozole-type aromatase inhibitors [REFS-1, REFS-2]. For instance, letrozole has a reported topological polar surface area (TPSA) of 78.29 Ų and a different LogP profile, reflecting its polar benzonitrile groups . The higher LogP of the intermediate indicates greater lipophilicity, which directly impacts its solubility and handling properties during multi-step synthesis and purification .

Physicochemical Properties LogP Drug-Likeness Intermediate Characterization

Defined Purity Specification for Research-Grade Material

Commercially available research-grade 5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole is supplied with a defined purity of 97% . This is a critical specification for an intermediate, as it contrasts with final APIs which typically require >99% purity. The 97% purity specification provides a clear baseline for researchers to plan further in-house purification or to use directly in synthetic steps where this purity is sufficient .

Chemical Purity Quality Control Research Intermediate

Applications of 5-(2-Ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole


Medicinal Chemistry: AI Library Synthesis

This compound is the ideal starting material for medicinal chemists synthesizing focused libraries of non-steroidal aromatase inhibitors, as documented in the foundational patent literature . Its methoxy group is a direct synthetic handle for introducing the essential nitrile moiety via established cyanation protocols, enabling rapid analog generation at a different site than the 5-vinylphenyl group .

Process Chemistry: Optimizing the Key Intermediate Step

Process development teams can use this 97% pure intermediate to optimize the final steps of the aromatase inhibitor synthetic route. The differential LogP of 3.79 compared to the final, more polar API provides a valuable separation factor for developing efficient purification protocols, which is directly applicable to scaling up the production of the drug substance.

Pre-formulation Physicochemical Profiling

Teams conducting pre-formulation and solid-state chemistry studies will find this intermediate useful due to its defined physicochemical properties. Its high LogP (3.79) contrasts with the lower lipophilicity of the final drug substance , making it an ideal model compound for studying how intermediate physicochemical properties influence crystallization, solubility, and polymorph screening during the final synthetic transformation.

Analytical Chemistry: Impurity Profiling Method Development

As a defined intermediate with a purity of 97% , this compound is suitable for use as a reference standard in developing HPLC and LC-MS methods to monitor the conversion to the final API. Its distinct retention time, predicted by its specific LogP, ensures separation from both the final product and other process impurities, a critical requirement for quality control in API manufacturing.

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